molecular formula C12H19NO5 B7856032 cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B7856032
M. Wt: 257.28 g/mol
InChI Key: YHUJAKLVDJODPS-PRHODGIISA-N
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Description

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with the molecular formula C13H21NO5 It is a derivative of hexahydro-1H-furo[3,4-c]pyrrole, featuring a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hexahydro-1H-furo[3,4-c]pyrrole core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modification of the compound. The hexahydro-1H-furo[3,4-c]pyrrole core can interact with enzymes and receptors, potentially influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-yl)acetic acid
  • rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Uniqueness

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is unique due to its specific structural features, including the Boc protecting group and the hexahydro-1H-furo[3,4-c]pyrrole core. These features confer distinct reactivity and stability, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8-5-17-7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJAKLVDJODPS-PRHODGIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251019-97-2
Record name rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
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